

Coumarin 545T: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Coumarin 545T

Cat. No.: B132394

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 545T (C545T) is a highly efficient fluorescent dye belonging to the coumarin family. [1] While extensively utilized as a green-emitting dopant in organic light-emitting diodes (OLEDs) and as a laser dye due to its exceptional photostability and high emission yield, its application as a fluorescent probe in biological microscopy is an emerging area of interest. [1] The inherent photophysical properties of coumarins, such as their sensitivity to the local environment, make them attractive candidates for the development of novel biosensors. [2][3][4] These application notes provide a comprehensive overview of the potential uses of **Coumarin 545T** in fluorescence microscopy, including detailed protocols for cellular imaging and its prospective role in drug development research. Given the limited data on **Coumarin 545T** in biological systems, some information presented is based on the general properties of coumarin dyes and may require optimization.

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for **Coumarin 545T** is presented below. It is important to note that the fluorescent properties of dyes are highly dependent on their solvent environment. The data in organic solvents may differ from that in aqueous biological buffers.

Property	Value	Solvent/Conditions	Reference
Molecular Formula	C ₂₆ H ₂₆ N ₂ O ₂ S	-	[1]
Molecular Weight	430.56 g/mol	-	[1]
Appearance	Pale yellow to yellow powder/crystals	-	[1]
Excitation Maximum (λ _{ex})	~473 nm	Tetrahydrofuran (THF)	[1]
Est. ~460-470 nm	Phosphate-Buffered Saline (PBS)	Estimated	
Emission Maximum (λ _{em})	~506 nm	Tetrahydrofuran (THF)	[1]
Est. ~500-515 nm	Phosphate-Buffered Saline (PBS)	Estimated	
Solubility	Soluble in DMSO, DMF, Ethanol	-	[2]
Insoluble in water	-	[2]	

Note: Values in PBS are estimated based on the typical behavior of similar coumarin dyes and require experimental verification.

Experimental Protocols

The following are generalized protocols for the use of **Coumarin 545T** in cellular imaging. It is highly recommended to perform optimization experiments for dye concentration and incubation times for specific cell types and applications.

Preparation of Stock Solution

- To prepare a stock solution, dissolve **Coumarin 545T** in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM.[3][5]
- Vortex the solution until the dye is completely dissolved.

- Store the stock solution at -20°C, protected from light and moisture.

Live Cell Staining Protocol

- Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency (typically 60-80%).[\[2\]](#)
- Preparation of Staining Solution: Warm complete cell culture medium to 37°C. Dilute the **Coumarin 545T** stock solution in the pre-warmed medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.[\[2\]](#)[\[3\]](#)
- Staining: Remove the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution containing **Coumarin 545T** to the cells.[\[2\]](#)
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[\[2\]](#)
- Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or a suitable imaging buffer to remove any unbound dye.[\[2\]](#)[\[3\]](#)
- Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image immediately using a fluorescence microscope with appropriate filter sets for **Coumarin 545T** (e.g., excitation around 470 nm and emission around 510 nm).[\[2\]](#)

Fixed Cell Staining Protocol

- Cell Preparation and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells once with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[\[2\]](#)[\[6\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.[\[2\]](#)
- (Optional) Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash the cells three times with PBS.[\[6\]](#)

- **Staining:** Prepare a working solution of **Coumarin 545T** in PBS at a final concentration of 1-10 μ M from the stock solution. Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.[2]
- **Washing:** Wash the cells three times with PBS for 5 minutes each to remove unbound dye.[2]
- **Mounting and Imaging:** Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the slides using a fluorescence microscope with a suitable filter set for **Coumarin 545T**.[2][6]

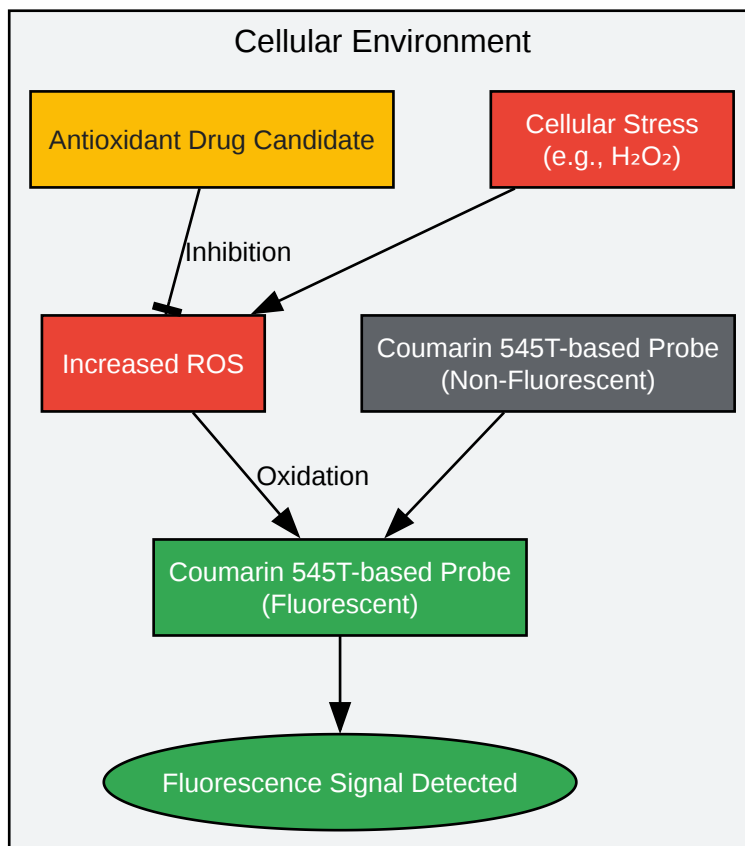
Application in Drug Development: Visualizing Cellular Signaling

Fluorescent probes are invaluable tools in drug development for elucidating mechanisms of action and assessing drug efficacy. Although specific applications for **Coumarin 545T** are yet to be established, its coumarin core suggests potential for developing probes to monitor various cellular processes.

Visualizing Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key signaling molecules involved in various physiological and pathological processes.[7] Fluorescent probes that can detect changes in ROS levels are crucial for studying oxidative stress and the effects of antioxidant drug candidates.[8][9][10] A hypothetical application of a **Coumarin 545T**-based sensor could involve a "turn-on" fluorescence response upon reaction with a specific ROS.

Hypothetical ROS Sensing with a Coumarin 545T-based Probe



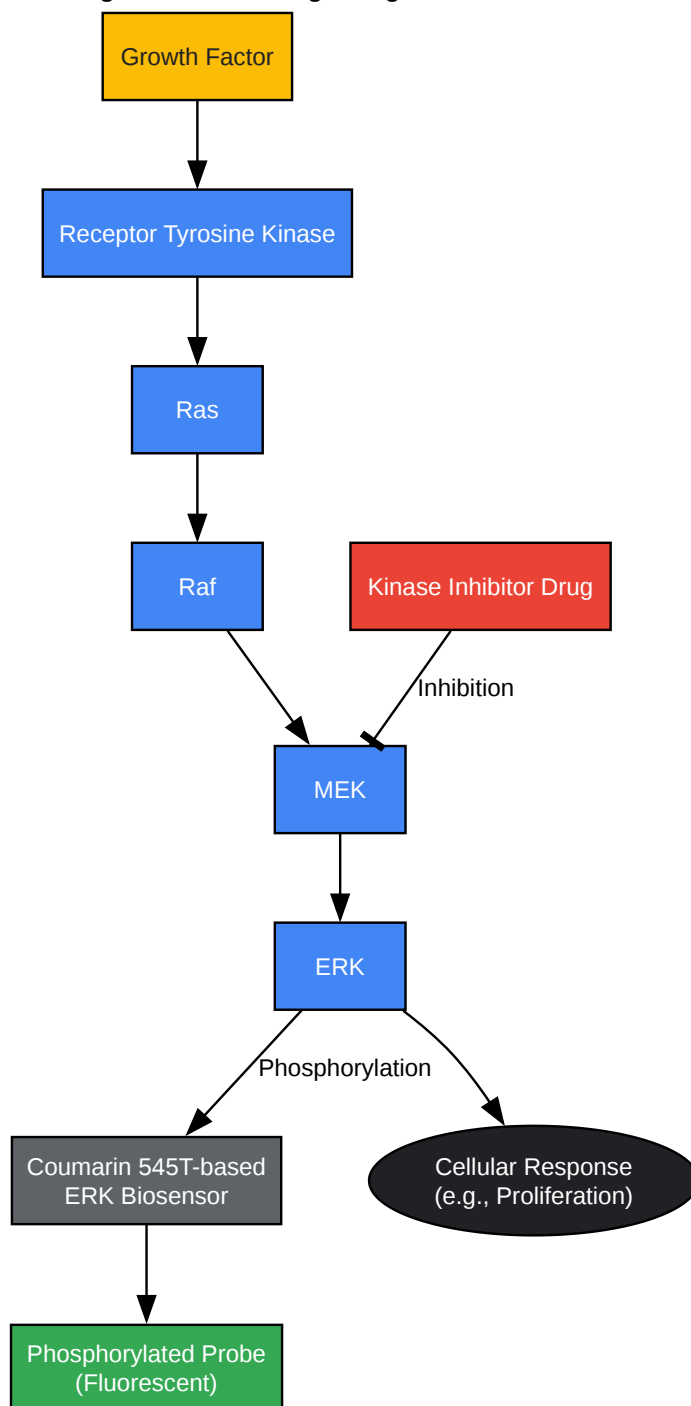
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Caption: Hypothetical mechanism of a **Coumarin 545T**-based ROS probe.

Monitoring Kinase Activity in Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis, and is a major target in cancer drug development.[11][12] Fluorescent biosensors can be designed to report on the activity of specific kinases within this pathway, such as ERK.[11][13][14] A conceptual **Coumarin 545T**-based biosensor could be engineered to change its fluorescence properties upon phosphorylation by a target kinase.

Monitoring MAPK/ERK Signaling with a Fluorescent Probe

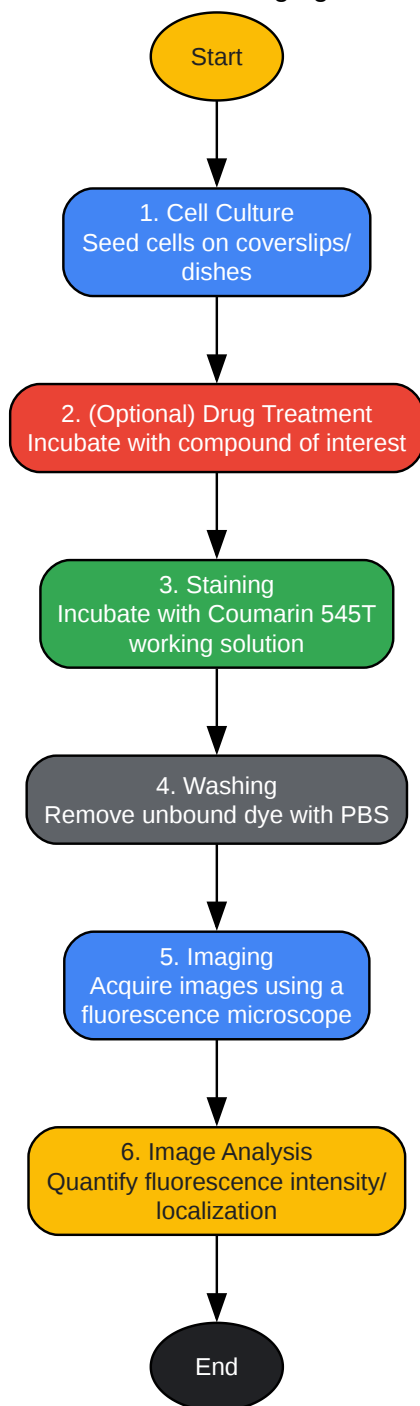
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Caption: Conceptual use of a C545T biosensor in the MAPK pathway.

Experimental Workflow

The following diagram outlines a general workflow for a cell-based fluorescence microscopy experiment using **Coumarin 545T**.

General Workflow for Cellular Imaging with Coumarin 545T



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Caption: A typical experimental workflow for fluorescence microscopy.

Safety and Handling

Coumarin 545T is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powdered dye in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

Coumarin 545T presents an exciting, though currently underexplored, potential as a fluorescent probe for biological imaging. Its robust photophysical properties make it a promising scaffold for the development of novel sensors for applications in basic research and drug discovery. The protocols and conceptual applications provided here serve as a starting point for researchers interested in exploring the use of this versatile dye in fluorescence microscopy. Further characterization of its spectral properties in aqueous environments and assessment of its cytotoxicity are essential next steps for its adoption by the biological research community.

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